molecular formula C6H6ClN3O2 B072119 Methyl 3-amino-6-chloropyrazine-2-carboxylate CAS No. 1458-03-3

Methyl 3-amino-6-chloropyrazine-2-carboxylate

Cat. No. B072119
CAS RN: 1458-03-3
M. Wt: 187.58 g/mol
InChI Key: JGAJCAJHSHUPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800629B2

Procedure details

In a mixture of 14 mL of 12 mol/L hydrochloric acid and 14 mL of tetrahydrofuran was suspended 8.0 g of methyl 3-amino-6-chloro-2-pyrazinecarboxylate. After adding 5.9 g of sodium nitrite at 5-12° C., the mixture thus obtained was stirred at an ice-cooled temperature for 50 minutes. Then, 8.4 g of cuprous (I) chloride suspended in 6 mol/L hydrochloric acid was added and stirred at the same temperature as above for 10 minutes. The reaction mixture was poured into a mixture of 100 mL of ethyl acetate and 100 mL of water, and the organic layer was separated. The organic layer thus obtained was washed successively with 50 mL of water and 50 mL of saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate=6:1] to obtain 6.0 g of methyl 3,6-dichloro-2-pyrazinecarboxylate as a colorless oily product.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous
Quantity
8.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
14 mL
Type
reactant
Reaction Step Six
Quantity
14 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
N[C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][N:7]=1.N([O-])=O.[Na+].C(OCC)(=O)C.O.[ClH:24]>O1CCCC1>[Cl:24][C:2]1[C:3]([C:9]([O:11][CH3:12])=[O:10])=[N:4][C:5]([Cl:8])=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
NC=1C(=NC(=CN1)Cl)C(=O)OC
Step Two
Name
Quantity
5.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
cuprous
Quantity
8.4 g
Type
reactant
Smiles
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Six
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred at the same temperature as above for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature for 50 minutes
Duration
50 min
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CUSTOM
Type
CUSTOM
Details
The organic layer thus obtained
WASH
Type
WASH
Details
was washed successively with 50 mL of water and 50 mL of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography [eluent: n-hexane:ethyl acetate=6:1]

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC=1C(=NC(=CN1)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.